3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluorobenzaldehyde with 3-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol solvent at room temperature, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Amino and thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and other proteins, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-Chloro-1-(2-fluorophenyl)prop-2-en-1-one is unique due to the presence of both chloro and fluoro substituents on the aromatic rings. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds with different substituents .
Properties
CAS No. |
88010-15-5 |
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Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
3-chloro-1-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-6H |
InChI Key |
SWYHNXZLWYATCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CCl)F |
Origin of Product |
United States |
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